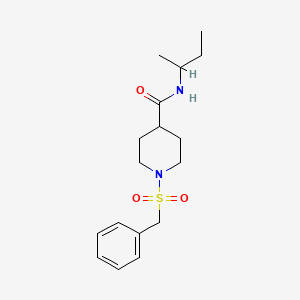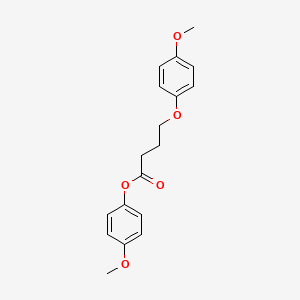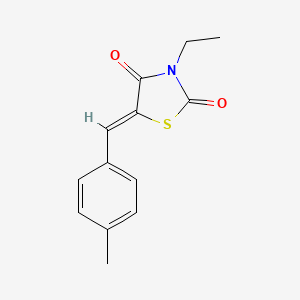![molecular formula C14H21N3O B4710489 N-CYCLOHEXYL-N'-[1-(3-PYRIDYL)ETHYL]UREA](/img/structure/B4710489.png)
N-CYCLOHEXYL-N'-[1-(3-PYRIDYL)ETHYL]UREA
Vue d'ensemble
Description
N-CYCLOHEXYL-N’-[1-(3-PYRIDYL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a cyclohexyl group and a pyridyl group attached to the urea moiety. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N’-[1-(3-PYRIDYL)ETHYL]UREA can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. In this case, cyclohexylamine and 3-pyridyl isocyanate are reacted under controlled conditions to form the desired urea derivative . The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N-CYCLOHEXYL-N’-[1-(3-PYRIDYL)ETHYL]UREA often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification through recrystallization or chromatography to obtain the compound in high purity . The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-CYCLOHEXYL-N’-[1-(3-PYRIDYL)ETHYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridyl or cyclohexyl moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; reactions are conducted in organic solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-CYCLOHEXYL-N’-[1-(3-PYRIDYL)ETHYL]UREA oxides, while reduction can produce N-CYCLOHEXYL-N’-[1-(3-PYRIDYL)ETHYL]UREA hydrides.
Applications De Recherche Scientifique
N-CYCLOHEXYL-N’-[1-(3-PYRIDYL)ETHYL]UREA has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-CYCLOHEXYL-N’-[1-(3-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N-CYCLOHEXYL-N’-[1-(3-PYRIDYL)ETHYL]UREA can be compared with other similar urea derivatives, such as:
N-Phenyl-N’-[4-pyridyl]urea: Known for its cytokinin-like activity in plant growth regulation.
N,N’-Diphenylurea: Used as a standard in biological assays for its well-documented biological activities.
N-(3-Fluorophenyl)-N’-(2-thiazolyl)urea: Exhibits high cytokinin-like activity and is used in agricultural applications.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of N-CYCLOHEXYL-N’-[1-(3-PYRIDYL)ETHYL]UREA.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(12-6-5-9-15-10-12)16-14(18)17-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEWSFAEFIZFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-2-methylbenzamide](/img/structure/B4710411.png)
![1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA](/img/structure/B4710418.png)

![N-[3-(2-ethoxyphenyl)propyl]thiophene-2-carboxamide](/img/structure/B4710435.png)


![(5E)-1-ethyl-5-[[1-(2-methylpropyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4710447.png)
![N~1~-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B4710448.png)

![methyl 4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4710467.png)
![3-methyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4710478.png)
![1-(3-Chloro-4-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea](/img/structure/B4710488.png)
![N-[2-(morpholin-4-yl)ethyl]-4-propylbenzamide](/img/structure/B4710494.png)
![methyl 3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4710499.png)
